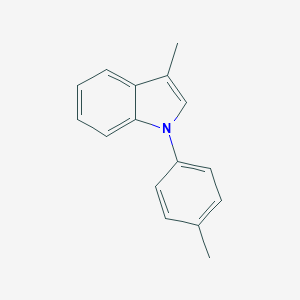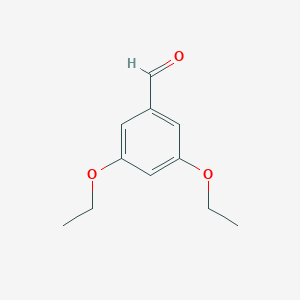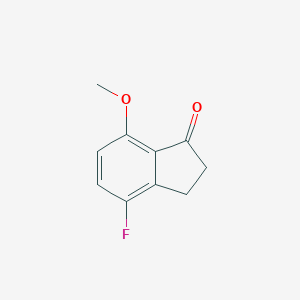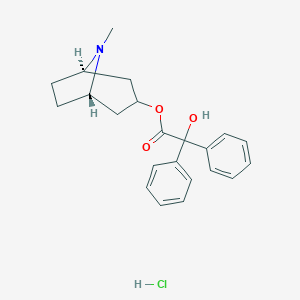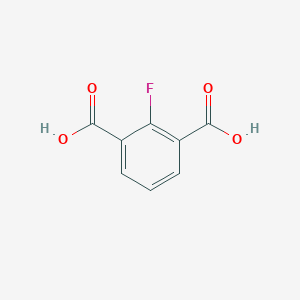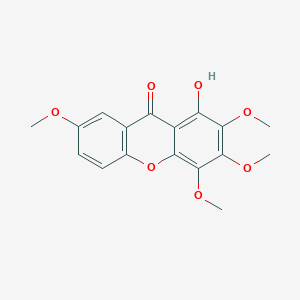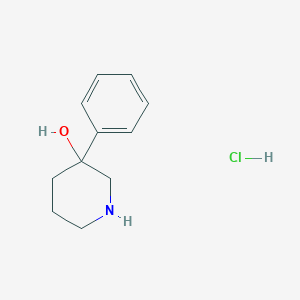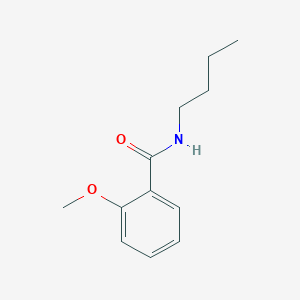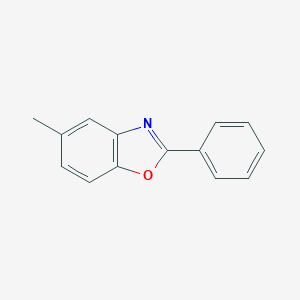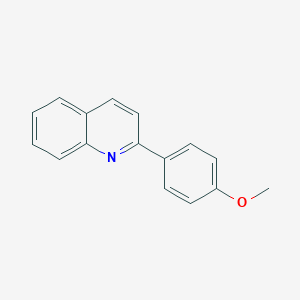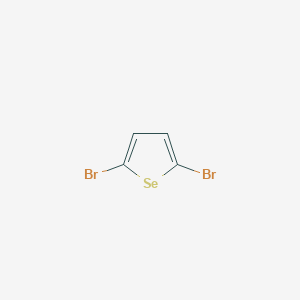
2,5-Dibromoselenophene
Descripción general
Descripción
2,5-Dibromoselenophene is a chemical compound with the molecular formula C4H2Br2Se. It is a derivative of selenophene, where two bromine atoms are substituted at the 2 and 5 positions of the selenophene ring. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the field of heterocyclic chemistry .
Mecanismo De Acción
Target of Action
2,5-Dibromoselenophene is primarily used in the field of proteomics research . It is a key component in palladium-catalyzed direct heteroarylation . The primary targets of this compound are heteroarenes, which are aromatic compounds containing at least one heteroatom .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed direct heteroarylation . This process involves the activation of a C–H bond in a broad range of heteroaromatics using aryl halides as reaction partners . The reactivity of this compound allows it to give 2,5-di(heteroarylated) selenophenes in high yields using both thiazole and thiophene derivatives .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the palladium-catalyzed direct heteroarylation pathway . This pathway allows the preparation of bi(hetero)aryls, a class of molecules which exhibit useful physical properties, especially for the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .
Result of Action
The result of the action of this compound is the formation of 2,5-di(heteroarylated) selenophenes . These compounds are valuable in various applications, including the development of artificial photosynthetic systems and thin film transistors .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound should be stored under inert gas and in a temperature between 28 C to maintain its stability . Additionally, the compound is sensitive to air and heat . The reaction of this compound with heteroarenes is typically carried out at 90°C in the presence of Pd(OAc)2, under argon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dibromoselenophene can be synthesized through the bromination of selenophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromoselenophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Kumada couplings to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Selenophenes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,5-Dibromoselenophene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: It is utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Comparación Con Compuestos Similares
2-Bromoselenophene: A mono-brominated derivative of selenophene.
2,5-Dibromothiophene: A sulfur analog of 2,5-dibromoselenophene.
2,5-Dibromofuran: An oxygen analog of this compound.
Uniqueness: this compound is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in the synthesis of materials with specific electronic and optical properties .
Propiedades
IUPAC Name |
2,5-dibromoselenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYFAXYTKFYUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C([Se]C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540882 | |
| Record name | 2,5-Dibromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-36-8 | |
| Record name | 2,5-Dibromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromoselenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,5-dibromoselenophene useful for synthesizing conjugated polymers?
A: this compound serves as a valuable monomer in palladium-catalyzed polycondensation reactions. [] This compound readily undergoes reactions with diethynyl aromatic compounds in the presence of a palladium catalyst and triethylamine. This results in the formation of soluble π-conjugated poly(aryleneethynylene) (PAE) type polymers. The bromine atoms in this compound act as leaving groups, allowing for efficient coupling with the diethynyl moieties. This polymerization process highlights the utility of this compound in constructing polymers with extended conjugation, which often exhibit desirable electronic and optical properties.
Q2: How does the reactivity of this compound compare to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions?
A: this compound demonstrates higher reactivity compared to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions. [] While 2-bromoselenophene only yields the desired 2-heteroarylated selenophene products with highly reactive heteroarenes, this compound effectively reacts with a broader range of thiazole and thiophene derivatives. This difference in reactivity arises from the presence of two bromine atoms in this compound, making it more susceptible to oxidative addition by the palladium catalyst and facilitating subsequent coupling reactions. This enhanced reactivity allows for the efficient synthesis of 2,5-di(heteroarylated) selenophenes. Furthermore, the selective reactivity of the bromine atoms in this compound enables sequential heteroarylation reactions. This allows for the stepwise introduction of different substituents at the 2- and 5-positions of the selenophene ring, broadening the synthetic possibilities for preparing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


